REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([CH:6]([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH3:5])[CH3:4].[H][H].[CH2:17](Br)[C:18]#[CH:19]>C(O)C>[CH2:19]([C:6]([CH:3]([CH3:5])[CH3:4])([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:18]#[CH:17] |f:0.1|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
43.06 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
37.18 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
rust
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter flask was equipped with a mechanical stirrer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The flask was dried
|
Type
|
TEMPERATURE
|
Details
|
with external heat
|
Type
|
ADDITION
|
Details
|
dispersed in mineral oil
|
Type
|
CUSTOM
|
Details
|
The mineral oil was removed by two 50 milliliter washings with toluene
|
Type
|
ADDITION
|
Details
|
200 milliliters of toluene was added to the flask
|
Type
|
CUSTOM
|
Details
|
rose to 65° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
After one hour of stirring
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring period
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 85° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was cautiously quenched with 10 milliliters of ice water
|
Type
|
ADDITION
|
Details
|
followed by the addition of 250 milliliters of ice water
|
Type
|
CUSTOM
|
Details
|
the resulting layers were separated
|
Type
|
WASH
|
Details
|
The toluene was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a red oil
|
Type
|
DISTILLATION
|
Details
|
distilled through a vigreux still
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C(C(=O)OCC)(C(=O)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mol | |
AMOUNT: MASS | 33.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |